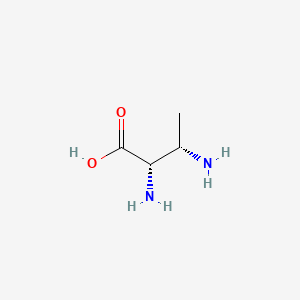![molecular formula C17H18N6O7 B12915167 1-[(4-Nitrophenyl)methyl]guanosine CAS No. 88158-16-1](/img/structure/B12915167.png)
1-[(4-Nitrophenyl)methyl]guanosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Nitrophenyl)methyl]guanosine is a synthetic derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of a 4-nitrophenylmethyl group attached to the guanosine molecule. The modification enhances its chemical properties, making it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 1-[(4-Nitrophenyl)methyl]guanosine typically involves the reaction of guanosine with 4-nitrobenzyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Starting Materials: Guanosine and 4-nitrobenzyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent, such as dimethylformamide (DMF), at an elevated temperature.
Purification: The product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
化学反応の分析
1-[(4-Nitrophenyl)methyl]guanosine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the nitrobenzyl group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(4-Nitrophenyl)methyl]guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving nucleosides.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer treatment due to its ability to interfere with nucleoside transporters.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 1-[(4-Nitrophenyl)methyl]guanosine involves its interaction with nucleoside transporters and enzymes involved in purine metabolism. The compound can inhibit the activity of certain nucleoside transporters, thereby affecting the uptake and utilization of nucleosides in cells. This inhibition can lead to cytotoxic effects in cancer cells, making it a potential candidate for anticancer therapies.
類似化合物との比較
1-[(4-Nitrophenyl)methyl]guanosine can be compared with other guanosine derivatives, such as:
2′,3′-Cyclic Guanosine Monophosphate (cGMP): Unlike this compound, cGMP is a cyclic nucleotide involved in intracellular signaling.
5′-Guanosine Monophosphate (GMP): GMP is a monophosphate derivative of guanosine, playing a role in nucleotide metabolism.
Guanosine: The parent compound, guanosine, is a nucleoside involved in various biological processes.
The uniqueness of this compound lies in its modified structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
88158-16-1 |
|---|---|
分子式 |
C17H18N6O7 |
分子量 |
418.4 g/mol |
IUPAC名 |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(4-nitrophenyl)methyl]purin-6-one |
InChI |
InChI=1S/C17H18N6O7/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(6-24)30-16)15(27)21(17)5-8-1-3-9(4-2-8)23(28)29/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20)/t10-,12-,13-,16-/m1/s1 |
InChIキー |
GQLGFYRYRLBQDZ-XNIJJKJLSA-N |
異性体SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)



![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)

![3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one](/img/structure/B12915112.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)


![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-](/img/structure/B12915142.png)

